Cas no 2227905-62-4 ((1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol)

(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol
- 2227905-62-4
- EN300-1996896
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- インチ: 1S/C8H8ClNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
- InChIKey: RIOJPVHTEUTHTG-YFKPBYRVSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)[C@H](C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 201.0192708g/mol
- どういたいしつりょう: 201.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66Ų
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996896-0.25g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.25g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1996896-2.5g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 2.5g |
$1848.0 | 2023-09-16 | ||
Enamine | EN300-1996896-5g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 5g |
$2732.0 | 2023-09-16 | ||
Enamine | EN300-1996896-5.0g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1996896-0.1g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.1g |
$829.0 | 2023-09-16 | ||
Enamine | EN300-1996896-0.05g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.05g |
$792.0 | 2023-09-16 | ||
Enamine | EN300-1996896-0.5g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 0.5g |
$905.0 | 2023-09-16 | ||
Enamine | EN300-1996896-1.0g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1996896-10.0g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 10g |
$4052.0 | 2023-05-23 | ||
Enamine | EN300-1996896-1g |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2227905-62-4 | 1g |
$943.0 | 2023-09-16 |
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol 関連文献
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1. Back matter
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-olに関する追加情報
Introduction to (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol (CAS No. 2227905-62-4)
(1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol, commonly referred to as 3-chloro-4-nitrophenethyl alcohol, is a compound with the CAS registry number 2227905-62-4. This compound belongs to the class of secondary alcohols and features a chiral center at the ethanol group, making it a valuable substrate in asymmetric synthesis. The molecule consists of a benzene ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position, with an ethan-1-ol group attached to the benzene ring at the 1-position. The stereochemistry of the compound is defined by the (S) configuration at the chiral center, which plays a crucial role in its pharmacological and chemical properties.
The synthesis of (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol typically involves multi-step processes, including nucleophilic aromatic substitution, oxidation, and reduction reactions. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, leveraging catalysts such as proline derivatives or organocatalysts. These methods not only enhance yield but also improve the enantiomeric excess, making them highly suitable for pharmaceutical applications.
In terms of physical properties, 3-chloro-4-nitrophenethyl alcohol exhibits a melting point of approximately 85°C and a boiling point around 200°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it amenable for use in various organic reactions and chromatographic separations.
The pharmacological profile of (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol has been extensively studied in recent years. Research indicates that this compound possesses significant antioxidant activity, attributed to the presence of the nitro group and hydroxyl functionalities. In vitro studies have demonstrated its ability to scavenge free radicals, making it a potential candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Furthermore, 3-chloro-4-nitrophenethyl alcohol has shown promising anti-inflammatory properties. Preclinical experiments have revealed its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in inflammatory conditions like arthritis and allergic reactions. These findings underscore its role as a lead compound for drug discovery efforts targeting inflammatory diseases.
In addition to its pharmacological applications, (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol has found utility in materials science. Its chiral center enables its use as a building block for constructing complex molecular architectures, including biologically active molecules and advanced materials. Recent studies have explored its application in asymmetric catalysis, where it serves as a versatile substrate for generating enantioenriched products with high optical purity.
The environmental impact of 3-chloro-4-nitrophenethyl alcohol has also garnered attention. Ecotoxicological assessments indicate that it exhibits moderate toxicity towards aquatic organisms, highlighting the need for responsible handling and disposal practices. Regulatory frameworks are increasingly emphasizing the importance of green chemistry principles to minimize environmental risks associated with chemical compounds like this one.
In conclusion, (1S)-1-(3-chloro-4-nitrophenyl)ethan-1-ol (CAS No. 2227905-62-) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structural features, coupled with advancements in synthetic methodologies and pharmacological insights, position it as a valuable tool for researchers across diverse disciplines.
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